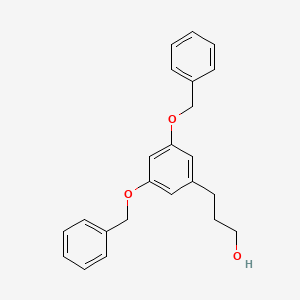

3-(3,5-Bis(benzyloxy)phenyl)propan-1-ol

Description

3-(3,5-Bis(benzyloxy)phenyl)propan-1-ol is a synthetic organic compound characterized by a propan-1-ol chain attached to a phenyl ring substituted with two benzyloxy groups at the 3- and 5-positions. The benzyloxy groups confer steric bulk and lipophilicity, while the primary alcohol moiety enables participation in hydrogen bonding and further derivatization. Its structural features make it a candidate for applications in medicinal chemistry (e.g., as a precursor for inhibitors) or materials science .

Properties

Molecular Formula |

C23H24O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

3-[3,5-bis(phenylmethoxy)phenyl]propan-1-ol |

InChI |

InChI=1S/C23H24O3/c24-13-7-12-21-14-22(25-17-19-8-3-1-4-9-19)16-23(15-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,14-16,24H,7,12-13,17-18H2 |

InChI Key |

ZJVXNIYFVSJWKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCCO)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analogue exhibits higher hydrophobicity (logP ~3.5) compared to the benzyloxy derivative (logP ~4.2) due to the polarizable benzyl ether groups .

- Solubility : The trifluoromethyl-substituted compound is sparingly soluble in water but miscible in organic solvents like dichloromethane. In contrast, the benzyloxy-substituted propan-1-ol may exhibit better solubility in aromatic solvents .

- Thermal Stability : Benzyloxy groups enhance thermal stability (decomposition >200°C) compared to methoxy or bromo analogues .

Reactivity and Functionalization Potential

- Benzyloxy Groups: Serve as protective groups for hydroxyl functionalities, enabling deprotection under hydrogenolysis conditions. This property is absent in trifluoromethyl or bromo-substituted analogues .

- Primary Alcohol : The propan-1-ol chain in all analogues allows for oxidation to carboxylic acids or esterification. However, steric hindrance from benzyloxy groups may slow reaction kinetics compared to less bulky substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-bis(benzyloxy)phenyl)propan-1-ol, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key step involves protecting phenolic hydroxyl groups with benzyl ethers to prevent undesired side reactions. For example, 3,5-bis(benzyloxy)phenol derivatives can react with cinnamyl alcohols under conditions described by Li et al., using catalysts like palladium or copper to facilitate cross-coupling . Yield optimization depends on temperature control (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing 3-(3,5-bis(benzyloxy)phenyl)propan-1-ol?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of benzyloxy groups (δ 4.8–5.2 ppm for –OCHPh) and the propanol backbone (δ 1.6–3.8 ppm for –CH–).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% by area normalization under reversed-phase conditions).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 406.2145 for CHO) .

Q. What is the role of benzyloxy groups in the synthesis of this compound?

- Benzyloxy groups act as protective moieties for phenolic hydroxyls, preventing oxidation or unwanted side reactions during multi-step syntheses. They are stable under acidic and basic conditions but can be selectively removed via catalytic hydrogenation (H, Pd/C) or acidic cleavage (e.g., HBr in acetic acid) .

Advanced Research Questions

Q. How does the regioselectivity of substitution reactions involving 3-(3,5-bis(benzyloxy)phenyl)propan-1-ol vary under different conditions?

- The hydroxyl group in the propanol chain undergoes substitution reactions (e.g., with alkyl halides or sulfonating agents). Regioselectivity is influenced by steric hindrance from the bulky benzyloxy groups and the choice of base (e.g., NaH vs. KCO). For example, in SN2 reactions, the primary alcohol reacts preferentially over the aromatic ethers due to lower steric hindrance .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated shifts using solvation models (e.g., PCM for DMSO).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons .

Q. What strategies are effective for using 3-(3,5-bis(benzyloxy)phenyl)propan-1-ol as an intermediate in complex molecule synthesis?

- The compound serves as a precursor for bioactive molecules. For instance:

- Deprotection: Remove benzyl groups to generate free phenols for subsequent functionalization.

- Oxidation: Convert the alcohol to a ketone (e.g., using PCC) for use in aldol reactions .

Q. How do electronic effects of the benzyloxy substituents influence the compound’s reactivity in nucleophilic substitutions?

- The electron-donating benzyloxy groups activate the aromatic ring toward electrophilic substitution but deactivate the propanol chain toward nucleophilic attack. This duality requires careful selection of reaction conditions. For example, Mitsunobu reactions (using DIAD/TPP) are effective for alkylation due to mild conditions that preserve the benzyl ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.